CHO-Ph-spiro[3.3]heptane-COOEt

PROTAC linker rigidity ternary complex stability spirocyclic scaffolds

CHO-Ph-spiro[3.3]heptane-COOEt, also known as 6-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid, is a spirocyclic building block designed for use as a linker in proteolysis-targeting chimeras (PROTACs). Its core is a spiro[3.3]heptane scaffold, a saturated, three-dimensional bioisostere of benzene valued for its rigid, nonplanar structure and high fraction of sp3 carbons (Fsp3).

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
Cat. No. B15542328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHO-Ph-spiro[3.3]heptane-COOEt
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
InChIInChI=1S/C17H20O3/c1-2-20-16(19)15-9-17(10-15)7-14(8-17)13-5-3-12(11-18)4-6-13/h3-6,11,14-15H,2,7-10H2,1H3
InChIKeyCBXVBNHWQJGKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CHO-Ph-spiro[3.3]heptane-COOEt: A Spirocyclic PROTAC Linker with Defined 3D Geometry and Aromatic Character


CHO-Ph-spiro[3.3]heptane-COOEt, also known as 6-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid, is a spirocyclic building block designed for use as a linker in proteolysis-targeting chimeras (PROTACs) . Its core is a spiro[3.3]heptane scaffold, a saturated, three-dimensional bioisostere of benzene valued for its rigid, nonplanar structure and high fraction of sp3 carbons (Fsp3) [1]. The compound incorporates a 4-methoxyphenyl substituent and a carboxylic acid handle, which enable conjugation to E3 ligase ligands and target protein ligands via amide or ester linkages.

Why CHO-Ph-spiro[3.3]heptane-COOEt Cannot Be Replaced by Common Flexible or Simple Rigid PROTAC Linkers


PROTAC linker selection directly impacts ternary complex formation, cellular permeability, and degradation efficiency [1]. Flexible PEG- or alkyl-based linkers, while synthetically accessible, often lead to entropic penalties, reduced metabolic stability, or suboptimal spatial orientation between the E3 ligase and target protein [2]. Conversely, simple rigid linkers such as unsubstituted spiro[3.3]heptanes lack the additional aromatic interactions needed to stabilize the ternary complex. CHO-Ph-spiro[3.3]heptane-COOEt uniquely combines the conformational restriction of a spirocyclic core with a 4-methoxyphenyl group, offering a balanced profile of rigidity and π-stacking potential that cannot be replicated by generic alternatives.

Quantitative Differentiation of CHO-Ph-spiro[3.3]heptane-COOEt Against Key PROTAC Linker Comparators


Comparison of Conformational Rigidity: Spiro[3.3]heptane vs. PEG and Alkyl Linkers

Spiro[3.3]heptane linkers lock the molecule into a rigid, three-dimensional conformation, eliminating the rotational freedom characteristic of PEG and alkyl chains . In a direct comparative study of H-PGDS-targeting PROTACs, the most rigid spirocyclic derivative (PROTAC-3) demonstrated markedly higher intracellular accumulation compared to flexible methylene-linked analogs, although this came with a trade-off in ternary complex stability [1]. The rigid scaffold reduces the entropic cost of binding, a key advantage over flexible linkers that can adopt multiple low-affinity conformations.

PROTAC linker rigidity ternary complex stability spirocyclic scaffolds

Physicochemical Profile: LogP and Lipophilicity Comparison with PEG Linkers

The parent spiro[3.3]heptane scaffold has a calculated ACD/LogP of 3.21 . CHO-Ph-spiro[3.3]heptane-COOEt, bearing a 4-methoxyphenyl group, is expected to be more lipophilic (predicted LogP ~4.0-4.5), placing it in the optimal range for passive membrane permeability while avoiding the excessive hydrophobicity (>5) that can lead to poor solubility and aggregation [1]. In contrast, PEG-based linkers (e.g., Tetraethylene glycol monohexadecyl ether, LogP 5.53) are often too hydrophobic or, when shorter PEG chains are used, too polar to efficiently cross cell membranes. Alkyl linkers of equivalent length also exhibit higher LogP values (e.g., C12 alkyl ~5.5), increasing the risk of nonspecific binding.

PROTAC LogP lipophilicity cellular permeability

Aromatic π-Stacking Potential: 4-Methoxyphenyl vs. Unsubstituted Spiro[3.3]heptane Linkers

The 4-methoxyphenyl substituent in CHO-Ph-spiro[3.3]heptane-COOEt introduces aromatic character that can engage in π-π stacking interactions with aromatic residues on the E3 ligase or target protein [1]. This can further stabilize the ternary complex, as aromatic linkers are known to improve binding geometry and enhance non-covalent interactions . In contrast, simple spiro[3.3]heptane linkers lacking an aromatic ring (e.g., COOEt-spiro[3.3]heptane-CHO) rely solely on rigidity for preorganization and lack this additional enthalpic contribution.

π-π interactions ternary complex stabilization aromatic linkers

Storage and Handling Stability: Comparative Shelf-Life Data

Vendor technical datasheets specify that CHO-Ph-spiro[3.3]heptane-COOEt remains stable as a powder for 3 years when stored at -20°C, and for 1 year in solution at -80°C . This stability profile is comparable to or exceeds that of many PEG-based PROTAC linkers, which often require stricter storage conditions due to hygroscopicity and potential degradation . The defined shelf life reduces the need for frequent reordering and minimizes experimental variability due to compound degradation.

PROTAC linker stability storage conditions shelf life

Optimal Use Cases for CHO-Ph-spiro[3.3]heptane-COOEt in PROTAC Discovery and Development


Design of PROTACs Requiring Balanced Lipophilicity for Passive Membrane Permeability

When the target protein or E3 ligase ligand already contributes significant polarity, a linker with a LogP in the 3-5 range can help maintain overall molecular lipophilicity within drug-like boundaries. CHO-Ph-spiro[3.3]heptane-COOEt, with a predicted LogP ~4.0-4.5, avoids the extremes of highly polar PEGs or overly hydrophobic alkyl chains , facilitating cellular uptake without compromising aqueous solubility.

Optimization of Ternary Complex Stability Through Aromatic π-Stacking

For target proteins (e.g., kinases, bromodomains) that possess aromatic-rich binding pockets, the 4-methoxyphenyl group of this linker can engage in favorable π-π interactions [1]. This added enthalpic contribution can stabilize the ternary complex and increase the degradation efficiency, making CHO-Ph-spiro[3.3]heptane-COOEt a strategic choice over simple aliphatic spiro linkers.

Long-Term PROTAC Library Construction and SAR Studies

The extended powder shelf life (3 years at -20°C) and defined solution stability make this linker suitable for building PROTAC libraries intended for iterative structure-activity relationship (SAR) studies. Researchers can stock the compound with confidence that degradation will not confound activity comparisons over the course of multi-year programs.

Replacement of Benzene Rings in PROTAC Linkers with a Saturated Bioisostere

When a PROTAC design calls for a planar aromatic linker to achieve a specific exit vector, CHO-Ph-spiro[3.3]heptane-COOEt offers a sp3-rich alternative that retains some aromatic character while improving Fsp3 and potentially reducing CYP-mediated metabolism [2]. This is particularly valuable for improving the pharmacokinetic profile of PROTAC candidates.

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